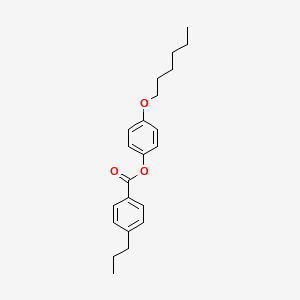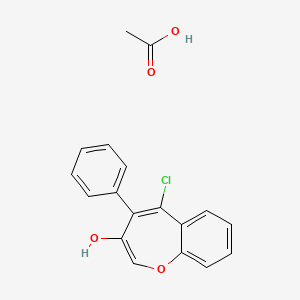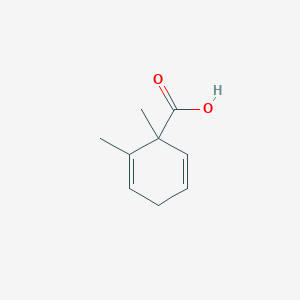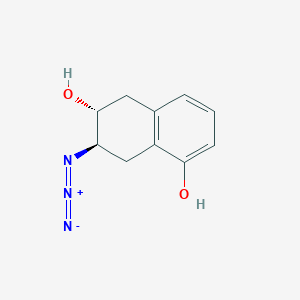
(6R,7R)-7-azido-5,6,7,8-tetrahydronaphthalene-1,6-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6R,7R)-7-azido-5,6,7,8-tetrahydronaphthalene-1,6-diol is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure characterized by the presence of an azido group and two hydroxyl groups on a tetrahydronaphthalene backbone. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6R,7R)-7-azido-5,6,7,8-tetrahydronaphthalene-1,6-diol typically involves multi-step organic reactions. One common method starts with the preparation of the tetrahydronaphthalene core, followed by the introduction of the azido group and hydroxyl groups through selective functionalization reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters, such as concentration, pressure, and temperature, is crucial to achieve consistent quality and scalability.
化学反応の分析
Types of Reactions
(6R,7R)-7-azido-5,6,7,8-tetrahydronaphthalene-1,6-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The azido group can be reduced to an amine group.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or amines can be employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield naphthoquinones, while reduction of the azido group can produce amines.
科学的研究の応用
(6R,7R)-7-azido-5,6,7,8-tetrahydronaphthalene-1,6-diol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (6R,7R)-7-azido-5,6,7,8-tetrahydronaphthalene-1,6-diol involves its interaction with molecular targets such as enzymes and receptors. The azido group can participate in bioorthogonal reactions, making it useful for labeling and tracking biomolecules. The hydroxyl groups can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
(2R,6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic Acid:
(6R,7R)-Bisabolone: Another compound with a similar backbone but different functional groups and properties.
Uniqueness
The uniqueness of (6R,7R)-7-azido-5,6,7,8-tetrahydronaphthalene-1,6-diol lies in its combination of azido and hydroxyl groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and participate in bioorthogonal reactions makes it a valuable tool in scientific research.
特性
CAS番号 |
51926-58-0 |
|---|---|
分子式 |
C10H11N3O2 |
分子量 |
205.21 g/mol |
IUPAC名 |
(6R,7R)-7-azido-5,6,7,8-tetrahydronaphthalene-1,6-diol |
InChI |
InChI=1S/C10H11N3O2/c11-13-12-8-5-7-6(4-10(8)15)2-1-3-9(7)14/h1-3,8,10,14-15H,4-5H2/t8-,10-/m1/s1 |
InChIキー |
JOQSEOGUUROELX-PSASIEDQSA-N |
異性体SMILES |
C1[C@H]([C@@H](CC2=C1C(=CC=C2)O)O)N=[N+]=[N-] |
正規SMILES |
C1C(C(CC2=C1C(=CC=C2)O)O)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


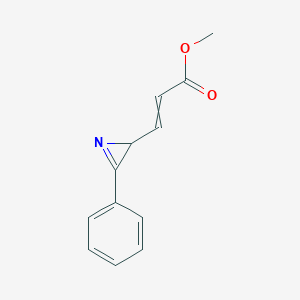

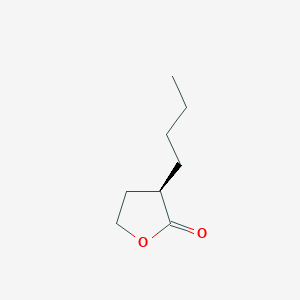
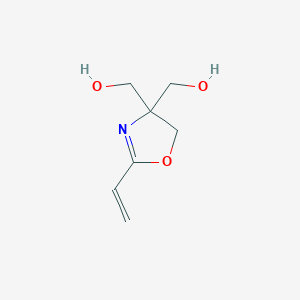
![Hexane, 1-[(chloromethyl)thio]-](/img/structure/B14638842.png)
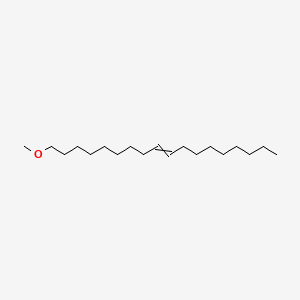

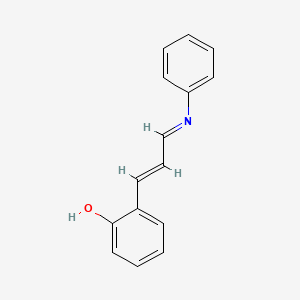

![6-Chloro-5H-benzo[7]annulene](/img/structure/B14638873.png)

